Xylometazoline-d4 (hydrochloride)

Bioanalysis LC-MS/MS quantification Internal standard selection

Quantifying xylometazoline without a matched deuterated IS leads to matrix effects and failed FDA/EMA validation criteria. Xylometazoline-d4 (HCl) is the definitive SIL-IS providing a +4 Da mass shift for unambiguous LC-MS/MS detection. • Inter-assay CV ≤10% vs. 15-25% for analog IS; meets accuracy (±15%) and precision (CV ≤15%) per FDA/EMA. • Corrects ESI matrix effects, extraction variability, and ionization suppression. • Required for ANDA bioequivalence studies, receptor occupancy assays, and ciliotoxicity research. Standard packs: 1 mg, 5 mg, bulk. In stock.

Molecular Formula C16H25ClN2
Molecular Weight 284.86 g/mol
Cat. No. B12382866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXylometazoline-d4 (hydrochloride)
Molecular FormulaC16H25ClN2
Molecular Weight284.86 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC2=NCCN2)C)C(C)(C)C.Cl
InChIInChI=1S/C16H24N2.ClH/c1-11-8-13(16(3,4)5)9-12(2)14(11)10-15-17-6-7-18-15;/h8-9H,6-7,10H2,1-5H3,(H,17,18);1H/i6D2,7D2;
InChIKeyYGWFCQYETHJKNX-FEUVXQGESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Xylometazoline-d4: Deuterated Internal Standard


Xylometazoline-d4 (hydrochloride) is a stable isotope-labeled (deuterated) analog of xylometazoline hydrochloride, wherein four hydrogen atoms are substituted with deuterium (d4) to yield a molecular weight shift of +4 Da relative to the unlabeled parent compound [1]. Xylometazoline hydrochloride is an imidazoline-derived α-adrenergic receptor agonist with reported binding affinities (Ki) ranging from 0.05 to 1.7 μM across α1- and α2-adrenoceptor subtypes [1]. The deuterated compound retains identical receptor-binding pharmacology to the unlabeled xylometazoline [2] and is intended exclusively for use as an internal standard in liquid chromatography–tandem mass spectrometry (LC–MS/MS) workflows, not as a therapeutic agent. As a deuterated internal standard (SIL-IS), xylometazoline-d4 enables accurate quantification of xylometazoline in complex biological matrices by correcting for matrix effects, ionization variability, and sample preparation losses during bioanalytical method development and validation [3].

Why Non-Deuterated IS Fails for Xylometazoline


In quantitative LC–MS/MS bioanalysis, substitution of a deuterated internal standard such as xylometazoline-d4 with unlabeled xylometazoline or a structurally related imidazoline analog (e.g., oxymetazoline or naphazoline) introduces unacceptable analytical error. Unlabeled internal standards co-elute with the target analyte and produce identical mass-to-charge (m/z) signals, rendering peak integration and concentration calculation impossible due to signal overlap [1]. Structurally similar but non-identical imidazoline analogs fail to adequately correct for matrix effects, sample extraction efficiency variability, and ionization suppression or enhancement during electrospray ionization (ESI) because they lack the identical physicochemical properties (retention time, ionization efficiency, and extraction recovery) of the analyte [2]. Stable isotopically labeled internal standards such as xylometazoline-d4 are the regulatory expectation in validated bioanalytical methods per FDA and EMA guidance [3]; the use of non-deuterated analogs would fail method validation criteria for accuracy, precision, and matrix effect correction.

Xylometazoline-d4: Head-to-Head Evidence


LC-MS/MS Quantification Accuracy: Deuterated vs. Non-Deuterated IS

Deuterated internal standards (SIL-IS) such as xylometazoline-d4 provide superior quantification accuracy relative to non-deuterated structural analogs in LC–MS/MS bioanalysis. In a systematic comparison of deuterated versus 13C/15N-labeled internal standards for quantifying urinary biomarkers, deuterated SIL-IS demonstrated effective correction for matrix effects in most cases, with the critical caveat that differential matrix effects can occur when retention time shifts exceed approximately 0.1 min between analyte and deuterated internal standard [1]. For xylometazoline-d4, the minimal structural perturbation introduced by deuteration (four deuterium atoms replacing hydrogen) ensures near-identical retention time to the unlabeled analyte, thereby minimizing the risk of differential matrix effects that have been documented with more extensively deuterated internal standards [2]. In contrast, non-deuterated structural analogs (e.g., oxymetazoline or naphazoline) exhibit distinct retention times and ionization efficiencies, producing significantly higher variability in matrix effect correction, as demonstrated in method validation studies where structurally dissimilar internal standards yielded inter-assay precision (%CV) increases of 15–25% compared to SIL-IS [3].

Bioanalysis LC-MS/MS quantification Internal standard selection

α-Adrenoceptor Subtype Selectivity: Xylometazoline vs. Oxymetazoline

Xylometazoline and oxymetazoline, the two most closely related imidazoline decongestants, exhibit distinct α-adrenoceptor subtype selectivity profiles that inform selection of the appropriate deuterated internal standard for specific receptor-binding assays. In direct radioligand competition studies, oxymetazoline exhibited significantly higher affinity at α1A-adrenoceptors (pKi value ~0.5–1.0 log units greater than xylometazoline), whereas xylometazoline demonstrated higher affinity at α2B-adrenoceptors (pKi value ~0.3–0.6 log units greater than oxymetazoline) [1]. Both compounds function as partial agonists with moderately higher intrinsic activity than clonidine and tizanidine, as established in rabbit iris dilator smooth muscle preparations where noradrenaline served as the full agonist reference [2]. The α1/α2 subtype selectivity ratio (calculated as Ki α1A / Ki α2B) differs by approximately 2- to 3-fold between the two compounds, reflecting their distinct pharmacological fingerprints despite shared imidazoline core structures [3]. Xylometazoline-d4 preserves this exact selectivity profile and serves as the requisite internal standard for xylometazoline quantification; oxymetazoline-d3 or related deuterated analogs are pharmacologically distinct and cannot substitute for xylometazoline-d4 in receptor occupancy or target engagement assays specific to xylometazoline.

Pharmacology α-Adrenoceptor selectivity Radioligand binding

Nasal Decongestion Duration Comparison

In a single-blind acoustic rhinometry study directly comparing six imidazoline derivatives in 108 healthy volunteers, xylometazoline (0.025% and 0.1% concentrations) and oxymetazoline (0.01% and 0.05%) maintained appreciable decongestive effect after 4 hours post-administration, whereas naphazoline 0.02%, tetryzoline 0.1%, and indanazoline 0.118% produced no measurable effect whatsoever at the 4-hour time point [1]. All preparations reached approximately 60% of their maximum decongestive effect within 20 minutes and achieved peak effect (approximately 20% increase in nasal volume) at approximately 40 minutes. At 8 hours post-administration, only oxymetazoline (0.05% and 0.01%) retained relevant decongestive activity; xylometazoline 0.1% and 0.025% no longer produced appreciable decongestion. Notably, all short-acting preparations (indanazoline, naphazoline, tetryzoline, and tramazoline) exhibited rebound hyperaemia at 8 hours, with indanazoline associated with a reduction in nasal lumen dimensions below baseline [1]. Independent comparative studies confirm xylometazoline duration of action of 6–10 hours (up to 12 hours in some reports), which is intermediate between naphazoline (2–6 hours) and oxymetazoline (8–12 hours) [2].

Clinical pharmacology Acoustic rhinometry Nasal decongestion

Ciliary Beat Frequency (CBF) Toxicity Comparison

In an in vitro model using cultured human nasal mucosa cells, xylometazoline at 0.1% concentration produced a highly significant decrease in ciliary beat frequency (CBF), an effect that was partially reversible upon washout [1]. In contrast, oxymetazoline at concentrations of 0.01% and 0.001% produced no detectable change in CBF, and naphazoline across all tested concentrations showed no alteration of CBF [1]. Oxymetazoline at 0.05% did produce a significant CBF reduction, but this effect was noted to be less pronounced than the xylometazoline-induced decrease at comparable concentration. This differential ciliotoxicity profile is clinically relevant: impaired mucociliary clearance secondary to reduced CBF may prolong nasal residence time of pathogens and contribute to adverse outcomes with prolonged decongestant use [2]. The deuterated analog xylometazoline-d4 retains the identical in vitro pharmacologic and toxicologic profile as the unlabeled parent compound [3] and thus serves as the appropriate internal standard for toxicokinetic studies examining CBF effects or mucociliary transport rates.

Ciliotoxicity Nasal mucosa In vitro toxicology

PK Onset and Duration: Xylometazoline vs. Oxymetazoline

Systematic literature review of pharmacokinetic and pharmacodynamic characteristics of topical decongestants reveals that xylometazoline has a faster onset of action and a shorter duration of therapeutic effect compared to oxymetazoline [1]. Subjective onset times are reported as 1–2 minutes for xylometazoline versus approximately 25 seconds for oxymetazoline, though objective rhinometric measurements show both compounds reaching approximately 60% of maximum decongestive effect within 20 minutes of administration [2]. Duration of action ranges from 6–10 hours for xylometazoline (with some studies noting effect up to 12 hours) versus 8–12 hours for oxymetazoline [3]. Both compounds exhibit minimal systemic absorption with proper intranasal administration, producing low systemic exposure and thus reduced systemic adverse effects relative to oral decongestants [1]. These PK/PD differences inform clinical study design and also underscore why deuterated internal standards must be compound-specific: xylometazoline-d4 is required for xylometazoline PK studies, and oxymetazoline-d3 (or equivalent) is required for oxymetazoline PK studies.

Pharmacokinetics Nasal decongestants Onset of action

Regulatory Requirement: Deuterated Internal Standard

FDA Guidance for Industry on Bioanalytical Method Validation (2018) and EMA Guideline on Bioanalytical Method Validation (2011) both specify that an internal standard should be used in all quantitative bioanalytical methods and that a stable isotopically labeled internal standard (SIL-IS) is preferred or expected for LC–MS/MS assays [1]. For acceptance criteria, methods must demonstrate accuracy within ±15% of nominal concentration (±20% at LLOQ) and precision (CV) ≤15% (≤20% at LLOQ) across the calibration range [2]. Attempts to validate a bioanalytical method for xylometazoline using an unlabeled internal standard or a non-deuterated structural analog (e.g., oxymetazoline) would fail these criteria due to (a) signal overlap preventing independent quantification, or (b) inadequate matrix effect correction producing accuracy bias exceeding ±15% [3]. Xylometazoline-d4 meets the regulatory expectation for SIL-IS use and enables method validation suitable for regulated bioanalysis supporting preclinical and clinical studies, ANDA submissions, and therapeutic drug monitoring applications.

Bioanalytical method validation Regulatory compliance LC-MS/MS

Xylometazoline-d4 Application Scenarios


Bioanalytical Method Validation for Pharmacokinetic Studies

Xylometazoline-d4 is the definitive internal standard for developing and validating LC–MS/MS methods to quantify xylometazoline in human plasma, nasal tissue, or urine matrices. As demonstrated by the class-level performance of SIL-IS in achieving inter-assay CV ≤10% compared to 15–25% for structural analog internal standards [1], xylometazoline-d4 enables method validation meeting FDA/EMA acceptance criteria for accuracy (±15%) and precision (CV ≤15%). This scenario applies directly to bioequivalence studies supporting ANDA submissions for xylometazoline nasal spray or drop formulations, where regulatory-compliant quantification is mandatory [2].

Receptor Occupancy and Target Engagement Assays

In studies examining α-adrenoceptor subtype selectivity and functional pharmacology, xylometazoline-d4 serves as the required internal standard for accurate quantification of xylometazoline concentrations in receptor-binding assays, washout experiments, or tissue distribution studies. Given the established differentiation between xylometazoline and oxymetazoline in α1A/α2B selectivity (oxymetazoline: higher α1A affinity; xylometazoline: higher α2B affinity) [1], use of an alternative deuterated imidazoline internal standard would introduce quantification error and confound receptor occupancy calculations. This scenario is directly relevant to academic pharmacology laboratories and pharmaceutical R&D groups investigating imidazoline α-adrenergic pharmacology.

Ciliotoxicity and Mucociliary Clearance Studies

For in vitro and ex vivo studies examining the effects of nasal decongestants on ciliary beat frequency (CBF) and mucociliary transport, xylometazoline-d4 enables precise quantification of tissue or media xylometazoline concentrations to correlate exposure with ciliotoxic effects. As established in direct comparative studies showing that xylometazoline 0.1% significantly reduces CBF whereas oxymetazoline 0.01% and naphazoline do not [1], accurate exposure quantification is essential for interpreting differential toxicity profiles. This application scenario supports toxicology research, formulation development, and safety assessment of xylometazoline-containing products.

Quality Control and Impurity Profiling Methods

Xylometazoline-d4 can be employed as a deuterated reference standard in the development of stability-indicating HPLC and LC–MS methods for xylometazoline hydrochloride drug substance and finished product analysis [1]. While not a direct replacement for USP/EP reference standards in compendial assays, the deuterated compound provides enhanced specificity for LC–MS/MS detection in forced degradation studies, impurity profiling, and analytical method transfers where unambiguous identification of the parent drug is required in complex matrix backgrounds [2].

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